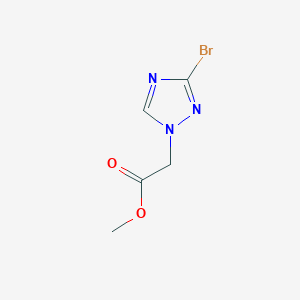
Methyl 2-(ethylamino)butanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(ethylamino)butanoate;hydrochloride” is a chemical compound with the molecular formula C7H16ClNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(ethylamino)butanoate;hydrochloride” can be represented by the SMILES stringCl.CCC(NC)C(=O)OC . This indicates that the molecule contains a chloride ion (Cl), an ethylamino group (NC), a carbonyl group (C=O), and a methyl ester group (OC). Chemical Reactions Analysis
Esters, including “Methyl 2-(ethylamino)butanoate;hydrochloride”, can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols . They can also be reduced with lithium aluminum hydride to form alcohols . Furthermore, they can react with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 2-(ethylamino)butanoate;hydrochloride” is a solid compound . Its molecular weight is 181.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Potential in Biofuel Production
Tailor-Made Fuels from Biomass : Research into biofuels like 2-butanone (methyl ethyl ketone) and 2-methylfuran, stemming from biomass, suggests these compounds as future fuels for spark ignition engines due to their superior characteristics compared to conventional gasoline and ethanol. This includes higher combustion stability, increased efficiency, and reduced emissions, highlighting the potential of structurally related compounds in renewable energy sources (Hoppe et al., 2016).
Chemical Synthesis and Applications
Phosphine-Catalyzed Annulation : The synthesis of highly functionalized tetrahydropyridines through annulation involving ethyl 2-methyl-2,3-butadienoate demonstrates the utility of similar compounds in creating complex organic structures, which can be pivotal in pharmaceuticals and materials science (Zhu et al., 2003).
Environmental and Toxicological Studies
Metabolism of Fuel Additives : Studies on the metabolism of methyl t-butyl ether (MTBE) and ethyl t-butyl ether (ETBE) in rat liver microsomes explore the role of cytochrome P450 isoforms, contributing to our understanding of the environmental and health impacts of fuel additives. This research can inform safety and environmental guidelines for related compounds (Turini et al., 1998).
Industrial and Material Applications
2-Butanol and Butanone Production : The use of a B12 dependent dehydratase and a secondary alcohol dehydrogenase in Saccharomyces cerevisiae for producing 2-butanol and butanone from biomass-derived intermediates suggests potential industrial applications of related compounds in creating solvents and fuels from renewable sources (Ghiaci et al., 2014).
Analytical and Diagnostic Developments
Identification of Designer Drug Metabolites : The identification of specific metabolites of new designer drugs in human urine using GC/MS and LC/MS techniques underlines the importance of analytical methods in toxicology and forensic science. This research aids in the detection and understanding of the metabolic pathways of psychoactive substances, potentially informing similar studies on Methyl 2-(ethylamino)butanoate hydrochloride (Zaitsu et al., 2009).
Safety and Hazards
Direcciones Futuras
Esters, including “Methyl 2-(ethylamino)butanoate;hydrochloride”, have a wide range of applications due to their characteristic aromas and flavors . They are used in perfumes and as flavoring agents, and are also important in the manufacture of fats, vegetable oils, and phosphoric acid esters . Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications for this class of compounds .
Propiedades
IUPAC Name |
methyl 2-(ethylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCJRFLBIOQARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(ethylamino)butanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2942711.png)


![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)


![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2942723.png)
![N-(3-chloro-4-fluorophenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2942726.png)


![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)
